molecular formula C10H9ClO3 B8760120 Methyl 4-(2-chloro-2-oxoethyl)benzoate CAS No. 142667-04-7

Methyl 4-(2-chloro-2-oxoethyl)benzoate

Cat. No.: B8760120
CAS No.: 142667-04-7
M. Wt: 212.63 g/mol
InChI Key: KEQUVXVLIIKCRO-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-2-oxoethyl)benzoate is an organic compound featuring a benzoate ester core substituted at the para position with a 2-chloro-2-oxoethyl group. This structure combines a polar ester moiety with an electron-withdrawing chloro-oxoethyl substituent, influencing its physicochemical and reactivity profiles. For instance, 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate () is prepared by reacting 4-hydroxybenzoic acid with 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) under mild conditions (room temperature, 2 h), achieving a 92.8% yield . Such methods likely extend to this compound, with modifications to incorporate the methyl ester group.

Properties

CAS No.

142667-04-7

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 4-(2-chloro-2-oxoethyl)benzoate

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3

InChI Key

KEQUVXVLIIKCRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituents on Benzoate Core Key Functional Groups Reference
Methyl 4-(2-chloro-2-oxoethyl)benzoate Methyl ester, 2-chloro-2-oxoethyl Ester, chloro, ketone N/A (Target)
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate Hydroxyl, 2-(4-chlorophenyl)-2-oxoethyl Hydroxyl, chloro, ketone
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate Methoxy, 2-(2,4-dichlorophenyl)-2-oxoethyl Methoxy, dichloro, ketone
Benzoylmethyl 4-chlorobenzoate 4-Chlorophenyl, benzoylmethyl Chloro, ketone, benzoyl
Methyl 4-(2-chloroethyl)benzoate Methyl ester, 2-chloroethyl Ester, chloro (no ketone)

Key Observations :

  • Chloro vs. Dichloro Substituents: The dichloro derivative () exhibits greater lipophilicity (logP) and reduced solubility compared to mono-chloro analogues due to increased halogen content .
  • Ketone vs. Ethyl Chloride : The absence of the ketone group in methyl 4-(2-chloroethyl)benzoate () reduces electrophilicity, altering reactivity in nucleophilic substitutions .
  • Ester vs. Hydroxyl/Methoxy Groups : Hydroxyl derivatives () have higher polarity, whereas methoxy groups () enhance stability against hydrolysis compared to esters .

Physicochemical Properties

Data derived from analogous compounds:

Property This compound (Estimated) 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate
logP ~2.8–3.2 (predicted) 3.1 (measured via RP-HPLC) 3.9 (estimated)
Melting Point 420–430 K (estimated) 453–454 K 438–440 K
Solubility in Water Low Very low (hydroxyl improves slightly) Very low (methoxy reduces polarity)
pKa ~4.5 (ester hydrolysis) 8.2 (phenolic hydroxyl) N/A

Notes:

  • The ketone and chloro groups in this compound increase its logP compared to non-halogenated esters.
  • Methoxy substituents () further elevate logP due to reduced polarity .

Reactivity Trends :

  • Chloro-oxoethyl groups undergo nucleophilic attacks at the ketone or chloro sites, enabling further functionalization (e.g., amine coupling in ) .
  • Methoxy and hydroxyl groups participate in hydrogen bonding, influencing crystallization () .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Chloro substituents enhance intermolecular halogen bonding, as seen in 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate (), where O–H···O hydrogen bonds stabilize the lattice .
  • Spectroscopy :
    • 1H NMR : Methyl esters (e.g., compounds in ) show characteristic singlet peaks at δ 3.8–3.9 ppm for the methoxy group .
    • HRMS : this compound would exhibit [M+H]+ peaks near m/z 243–245 (Cl isotopic pattern).

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